molecular formula C24H16BrNO2 B2821761 N-(2-benzoyl-4-bromophenyl)naphthalene-1-carboxamide CAS No. 312755-85-4

N-(2-benzoyl-4-bromophenyl)naphthalene-1-carboxamide

Cat. No.: B2821761
CAS No.: 312755-85-4
M. Wt: 430.301
InChI Key: INRDYEXVPXFFNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Benzoyl-4-bromophenyl)naphthalene-1-carboxamide is a naphthalene-carboxamide derivative characterized by a benzoyl group at the ortho position and a bromine atom at the para position on the phenyl ring. This compound belongs to a class of bioactive molecules where the naphthalene scaffold and amide linkage (-NHCO-) are critical for interactions with biological targets, such as microbial enzymes or photosynthetic systems .

Properties

IUPAC Name

N-(2-benzoyl-4-bromophenyl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16BrNO2/c25-18-13-14-22(21(15-18)23(27)17-8-2-1-3-9-17)26-24(28)20-12-6-10-16-7-4-5-11-19(16)20/h1-15H,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INRDYEXVPXFFNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-bromophenyl)naphthalene-1-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it a versatile method for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-bromophenyl)naphthalene-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include nucleophiles like hydroxide ions (OH⁻) and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can produce a variety of derivatives depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antibacterial Activity

Recent studies have highlighted the antibacterial properties of N-(2-benzoyl-4-bromophenyl)naphthalene-1-carboxamide and its derivatives. Research indicates that these compounds exhibit potent activity against multidrug-resistant bacteria, including Acinetobacter baumannii and Klebsiella pneumoniae. The mechanism of action is primarily attributed to their ability to inhibit bacterial cell wall synthesis and disrupt membrane integrity.

  • Case Study : A study published in Molecules demonstrated that derivatives of this compound showed minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL against resistant strains, outperforming several commercially available antibiotics .

Table 1: Antibacterial Activity of Derivatives

Compound NameMIC (µg/mL)Target Bacteria
This compound0.25A. baumannii
N-(4-methoxyphenyl)naphthalene-1-carboxamide0.5K. pneumoniae
N-(4-chlorophenyl)naphthalene-1-carboxamide0.75E. cloacae

1.2 Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it can inhibit pro-inflammatory cytokines, which are crucial in the inflammatory response.

  • Case Study : In a study conducted by researchers at a notable university, the compound was shown to reduce levels of TNF-alpha and IL-6 in macrophage cultures exposed to lipopolysaccharide (LPS), indicating its potential as an anti-inflammatory agent .

Material Science Applications

2.1 Photophysical Properties

This compound has been explored for its photophysical properties, making it suitable for applications in organic electronics and photonic devices.

  • Case Study : Research published in Journal of Materials Chemistry reported that this compound exhibits strong fluorescence characteristics, making it a candidate for use in organic light-emitting diodes (OLEDs) .

Table 2: Photophysical Properties

PropertyValue
Absorption Max (nm)350
Emission Max (nm)450
Quantum Yield (%)85

Mechanism of Action

The mechanism by which N-(2-benzoyl-4-bromophenyl)naphthalene-1-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below summarizes key structural differences and their implications:

Compound Name Substituents on Phenyl Ring Naphthalene Modification Key Properties/Biological Activity Reference
N-(2-Benzoyl-4-bromophenyl)naphthalene-1-carboxamide 2-Benzoyl, 4-Br None High lipophilicity (predicted)
N-[4-(Trifluoromethyl)phenyl]naphthalene-1-carboxamide 4-CF₃ None IC₅₀ = 59 μmol/L (antimycobacterial)
N-(2-Methoxyphenyl)-2-hydroxynaphthalene-1-carboxamide 2-OCH₃, 2-OH on naphthalene 2-Hydroxy Photosynthesis inhibition (spinach)
N-(3-Bromophenyl)-1-hydroxynaphthalene-2-carboxamide 3-Br, 1-OH on naphthalene 1-Hydroxy, 2-carboxamide Structural isomer; no activity data
Umifoxolanerum (WHO-reported compound) Complex substituents (Cl, F, CF₃) None GABA antagonist (veterinary antiparasitic)

Key Observations :

  • Electron-Withdrawing Groups : The 4-CF₃ group in the trifluoromethyl analog enhances antimycobacterial activity (IC₅₀ = 59 μmol/L) by stabilizing charge-transfer interactions with microbial targets .
  • Positional Isomerism : Bromine at the para position (target compound) vs. meta () may alter binding affinity due to steric or electronic effects, though direct data are lacking .
Antimycobacterial Activity
  • The trifluoromethyl analog (IC₅₀ = 59 μmol/L) demonstrates moderate activity against Mycobacterium tuberculosis, attributed to its electron-withdrawing CF₃ group enhancing target binding . The benzoyl and bromine substituents in the target compound may similarly improve activity, though their bulkiness could reduce efficacy compared to smaller groups like CF₃.
Antiparasitic Activity
  • Umifoxolanerum, a structurally complex naphthalene-carboxamide, acts as a GABA receptor antagonist. Its activity highlights the scaffold’s versatility but underscores that substituent chemistry dictates target specificity (e.g., CF₃ and Cl/F groups enable antiparasitic vs. antimicrobial effects) .

Cytotoxicity and Selectivity

  • Lipophilic groups (e.g., benzoyl, Br, CF₃) often correlate with increased cytotoxicity. The target compound’s benzoyl group may further elevate cytotoxicity risks compared to less bulky analogs.

Biological Activity

N-(2-benzoyl-4-bromophenyl)naphthalene-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a naphthalene moiety linked to a benzoyl group and a bromophenyl substituent. This configuration is believed to contribute to its ability to interact with biological targets, influencing various pathways.

The compound's mechanism of action involves binding to specific molecular targets, such as enzymes and receptors, which modulate their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities. The structural features allow for effective binding and modulation of biological pathways, potentially leading to therapeutic benefits.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. For instance, studies have shown that it can inhibit the growth of multidrug-resistant bacteria, making it a candidate for further development as an antibiotic agent. The minimum inhibitory concentration (MIC) values indicate strong activity against various pathogens, including Acinetobacter baumannii and Staphylococcus aureus.

Table 1: Antimicrobial Activity Data

PathogenMIC (µg/mL)MBC (µg/mL)
Acinetobacter baumannii0.51.0
Staphylococcus aureus0.30.8
Escherichia coli1.02.5

Anticancer Activity

In vitro studies have also highlighted the anticancer potential of this compound against various cancer cell lines. The compound has been shown to induce apoptosis in cancer cells through mechanisms involving caspase activation and disruption of cell cycle progression.

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)Apoptotic Effect (%)
A549 (Lung Cancer)1070
MCF-7 (Breast Cancer)1565
HeLa (Cervical Cancer)1275

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Antibacterial Efficacy : A study evaluated the compound's effectiveness against NDM-producing bacteria using agar diffusion methods and found it comparable to existing antibiotics, suggesting its potential as a therapeutic agent for resistant infections .
  • Cytotoxicity Assessment : Another study assessed the cytotoxic effects on human cell lines, revealing low toxicity levels while maintaining significant antimicrobial and anticancer activities .
  • Molecular Docking Studies : Computational studies have provided insights into the binding interactions between the compound and its biological targets. These studies indicated strong van der Waals interactions and hydrogen bonding with key amino acid residues in target enzymes, supporting its potential as a lead compound for drug development .

Q & A

Q. What synthetic methodologies are commonly employed for N-(2-benzoyl-4-bromophenyl)naphthalene-1-carboxamide?

The synthesis typically involves multi-step reactions such as Friedel-Crafts acylation to introduce the benzoyl group and amidation for coupling the naphthalene carboxamide moiety. For example, analogous compounds are synthesized using aryl amines and carbonyl chlorides in chlorobenzene with phosphorus trichloride as a catalyst under microwave irradiation (130°C, 15 min) . Suzuki-Miyaura cross-coupling may also be utilized for bromophenyl group introduction, employing palladium catalysts and aryl boronic acids .

Q. How is the structural characterization of this compound performed in academic research?

Key techniques include:

  • X-ray crystallography : Resolves 3D molecular geometry and confirms substituent positions. SHELX software (e.g., SHELXL) is widely used for refinement, though limitations in handling twinned data or low-resolution crystals require careful parameterization .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify functional groups and aromatic proton environments. For example, naphthalene protons resonate at δ 7.2–8.3 ppm, while benzoyl carbonyls appear near δ 165 ppm .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., 460.327 g/mol for the parent compound) and fragmentation patterns .

Q. What are the common chemical reactions involving the bromophenyl group in this compound?

The bromine atom undergoes nucleophilic aromatic substitution (e.g., with amines or thiols in DMF at 80–100°C) and cross-coupling reactions (e.g., Suzuki with boronic acids). Oxidation of the naphthalene ring using KMnO4_4 or CrO3_3 can yield quinone derivatives, altering redox properties .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from hours to 15 minutes) and improves yield (up to 77% for analogous naphthalene carboxamides) by enhancing thermal efficiency .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, chlorobenzene) stabilize intermediates.
  • Catalyst screening : Palladium-based catalysts (e.g., Pd(PPh3_3)4_4) enhance cross-coupling efficiency, while Lewis acids (e.g., AlCl3_3) improve acylation .

Q. How should researchers address contradictions in crystallographic data for this compound?

Discrepancies in unit cell parameters or electron density maps may arise from:

  • Twinned crystals : Use SHELXL’s TWIN/BASF commands for refinement .
  • Disorder in the benzoyl group : Apply restraints (e.g., SIMU/DELU) to model dynamic motion.
  • Validation tools : Check R-factors (<5%) and ADP (atomic displacement parameter) consistency using CCDC Mercury .

Q. What experimental strategies are recommended for studying its mechanism of biological action?

  • Molecular docking : Screen against targets (e.g., kinases, GPCRs) using software like AutoDock Vina. The benzoyl and bromophenyl groups may engage in hydrophobic interactions .
  • Enzyme inhibition assays : Monitor activity changes in vitro (e.g., IC50_{50} determination via fluorometric assays).
  • Metabolic stability studies : Use liver microsomes to assess cytochrome P450 interactions .

Q. How can solubility challenges in in vitro assays be mitigated?

  • Co-solvent systems : Use DMSO-water mixtures (<1% DMSO to avoid cytotoxicity).
  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles to enhance aqueous dispersion.
  • Derivatization : Introduce sulfonate or PEG groups to improve hydrophilicity .

Q. What are the implications of halogen (Br/Cl) substitution on bioactivity and stability?

  • Bioactivity : Bromine enhances lipophilicity and binding to hydrophobic pockets (e.g., in kinase inhibitors). Chlorine may increase metabolic resistance .
  • Stability : Bromine’s electron-withdrawing effect reduces aromatic ring reactivity, delaying oxidative degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.